Tetrabutylammonium bibenzoate
CAS No.: 116263-39-9
Cat. No.: VC21125681
Molecular Formula: C30H47NO4
Molecular Weight: 485.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116263-39-9 |
|---|---|
| Molecular Formula | C30H47NO4 |
| Molecular Weight | 485.7 g/mol |
| IUPAC Name | benzoic acid;tetrabutylazanium;benzoate |
| Standard InChI | InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 |
| Standard InChI Key | YZLNBROSTQFHOC-UHFFFAOYSA-M |
| SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Tetrabutylammonium bibenzoate, also known as Bioxyanion, is identified by the CAS number 116263-39-9. The compound features a quaternary ammonium cation (tetrabutylammonium) paired with two benzoate anions, creating a distinct molecular structure that contributes to its catalytic properties. This structural arrangement enables the compound to facilitate reactions between substances that typically exhibit poor solubility compatibility, thereby enhancing reaction efficiency .
Physical and Chemical Properties
The molecular formula of tetrabutylammonium bibenzoate is C30H47NO4, with a molecular weight of approximately 485.7 g/mol . The compound demonstrates excellent solubility in organic solvents, which contributes significantly to its effectiveness as a phase-transfer catalyst. Unlike many other catalysts, tetrabutylammonium bibenzoate maintains stability across various reaction conditions, making it particularly valuable for sensitive organic synthesis processes .
Table 1 presents the key physical and chemical properties of tetrabutylammonium bibenzoate:
| Property | Value |
|---|---|
| Molecular Formula | C30H47NO4 |
| Molecular Weight | 485.7 g/mol |
| CAS Number | 116263-39-9 |
| Synonyms | Bioxyanion, Tetrabutylammonium bibenzoate |
| Appearance | Not specified in literature |
| Solubility | Highly soluble in organic solvents |
| Exact Mass | 485.35100 |
| PSA | 77.43000 |
| LogP | 6.43850 |
Structural Characteristics
The compound is structurally composed of a tetrabutylammonium cation (C16H36N+) and two benzoate anions (C7H5O2-). This arrangement creates a unique ionic complex with distinct chemical properties . The tetrabutylammonium portion consists of a central nitrogen atom bonded to four butyl chains, while each benzoate component features a carboxylate group attached to a phenyl ring. This structural configuration is fundamental to understanding the compound's functionality in various chemical processes .
Synthesis Methods
Tetrabutylammonium bibenzoate can be synthesized through several methods, with the most common approach involving the reaction between tetrabutylammonium hydroxide and benzoic acid. This section details the various synthetic routes and associated reaction conditions.
Laboratory Synthesis
The standard laboratory preparation involves the neutralization of tetrabutylammonium hydroxide with two equivalents of benzoic acid. This straightforward approach typically results in high yields and product purity . The reaction proceeds as follows:
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Tetrabutylammonium hydroxide is combined with two equivalents of benzoic acid in an appropriate solvent.
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The reaction mixture is stirred at room temperature until completion.
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The product is recovered through filtration and subsequently dried under vacuum conditions.
Several researchers have documented this synthesis method, including Dicker et al., as referenced in studies of polymer synthesis using tetrabutylammonium bibenzoate as a catalyst .
Industrial Production
While the industrial production follows similar chemical principles as the laboratory scale synthesis, it incorporates additional steps to ensure consistent quality and purity. The process generally involves:
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Controlled reaction environment to maintain optimal temperature and pH
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Purification procedures to eliminate potential contaminants
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Quality control testing to verify product specifications
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Appropriate packaging and storage to maintain stability
These manufacturing considerations are essential for ensuring that commercially available tetrabutylammonium bibenzoate meets the rigorous standards required for research and industrial applications .
Mechanism of Action
The catalytic activity of tetrabutylammonium bibenzoate is primarily attributed to its phase-transfer capabilities and nucleophilic properties. Understanding these mechanisms provides insight into the compound's effectiveness in various chemical processes.
Phase-Transfer Catalysis
Tetrabutylammonium bibenzoate functions as an effective phase-transfer catalyst due to its unique molecular structure. The tetrabutylammonium cation, with its lipophilic butyl chains, facilitates the transfer of reagents between aqueous and organic phases, thereby overcoming solubility barriers that typically impede reaction progress .
The mechanism involves:
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The tetrabutylammonium cation forms an ion pair with reactive anions in the aqueous phase
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This ion pair transfers to the organic phase due to the lipophilicity of the butyl chains
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The transferred anions react with organic substrates in the organic phase
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The quaternary ammonium cation returns to the aqueous phase to repeat the cycle
This cyclical process significantly enhances reaction rates by increasing the availability of reactants in the phase where the reaction occurs .
Nucleophilic Properties
In addition to its phase-transfer capabilities, tetrabutylammonium bibenzoate exhibits nucleophilic properties that make it valuable in various organic reactions. The benzoate anions serve as nucleophiles, capable of initiating reactions with electrophilic substrates. This nucleophilic character is particularly important in its application as a catalyst for group transfer polymerization, where it initiates the polymerization process by facilitating the transfer of silyl groups .
Applications in Organic Synthesis
Tetrabutylammonium bibenzoate has established itself as a versatile catalyst in numerous organic synthesis reactions. Its ability to enhance reaction efficiency and selectivity makes it particularly valuable in challenging synthetic transformations.
Nucleophilic Substitution Reactions
The compound effectively catalyzes nucleophilic substitution reactions by facilitating the transfer of nucleophiles into the organic phase. This enhances the availability of the nucleophile at the reaction site, resulting in improved reaction rates and yields. Examples include alkylation reactions, where tetrabutylammonium bibenzoate assists in transferring nucleophiles such as hydroxide or alkoxide ions to react with alkyl halides .
Oxidation and Reduction Reactions
Tetrabutylammonium bibenzoate catalyzes various oxidation and reduction processes. In oxidation reactions, it can work in conjunction with oxidizing agents such as hydrogen peroxide or potassium permanganate. Similarly, in reduction reactions, it enhances the effectiveness of reducing agents like sodium borohydride or lithium aluminum hydride .
Table 2 summarizes key reactions catalyzed by tetrabutylammonium bibenzoate:
| Reaction Type | Role of Tetrabutylammonium Bibenzoate | Example Products |
|---|---|---|
| Nucleophilic Substitution | Catalyst for reactant transfer | Alkylated products |
| Group Transfer Polymerization | Initiator for polymer formation | Poly(methyl methacrylate) |
| Oxidation | Catalyzes oxidation reactions | Alcohols and ketones |
| Reduction | Facilitates reduction processes | Alkanes and alcohols |
Applications in Polymer Chemistry
The most significant application of tetrabutylammonium bibenzoate lies in polymer chemistry, particularly in group transfer polymerization (GTP) processes. This section explores its role in various polymerization reactions and the resulting polymer properties.
Group Transfer Polymerization
Tetrabutylammonium bibenzoate serves as an effective catalyst for group transfer polymerization, a living polymerization technique that allows for precise control over polymer molecular weight and architecture. In GTP reactions, the compound initiates the polymerization of various monomers, including methyl methacrylate, other acrylates, and methacrylates .
The GTP process typically involves:
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Initiation by a silyl ketene acetal, commonly 1-methoxy-1-(trimethylsiloxy)-2-methyl-propene (MTS)
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Catalysis by tetrabutylammonium bibenzoate, which facilitates the transfer of the trimethylsilyl group
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Propagation through sequential monomer addition
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Termination or chain extension through the addition of different monomers for block copolymer formation
This controlled polymerization process enables the synthesis of polymers with narrow molecular weight distributions (typically 1.02-1.1) and well-defined structures .
Synthesis of Block Copolymers
One of the most valuable applications of tetrabutylammonium bibenzoate is in the synthesis of block copolymers through sequential monomer addition. This approach allows for the creation of complex polymer architectures with distinct segments possessing different properties .
Research by various groups has demonstrated the synthesis of:
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Diblock copolymers (e.g., PEGMA-b-DEAEMA)
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Triblock copolymers (e.g., PEGMA-b-DEAEMA-b-PEGMA)
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Tetrablock copolymers (e.g., PEGMA-b-DEAEMA-b-PEGMA-b-PMA)
These block copolymers exhibit unique properties based on their composition and sequence, making them valuable for various applications including drug delivery systems and responsive materials .
Case Study: Amphiphilic Conetworks
A particularly noteworthy application involves the synthesis of amphiphilic model conetworks based on cross-linked star copolymers. Researchers have utilized tetrabutylammonium bibenzoate to catalyze the group transfer polymerization of hydrophobic monomers (like benzyl methacrylate) and hydrophilic monomers (such as 2-(dimethylamino)ethyl methacrylate) in a one-pot preparation .
These conetworks demonstrated:
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pH-responsive swelling behavior due to the protonation/deprotonation of the DMAEMA units
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Ability to adsorb DNA through electrostatic interactions
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Potential applications in controlled drug release and tissue engineering
This research exemplifies the versatility of tetrabutylammonium bibenzoate in creating complex polymer architectures with tailored properties .
Biomedical and Pharmaceutical Applications
The application of tetrabutylammonium bibenzoate extends into biomedical and pharmaceutical fields, primarily through its role in synthesizing materials for drug delivery systems and other biomedical applications.
Drug Delivery Systems
Polymers synthesized using tetrabutylammonium bibenzoate as a catalyst have shown promise in drug delivery applications. Block copolymers, particularly those incorporating responsive segments, can form micelles or hydrogels capable of encapsulating and releasing therapeutic agents under specific conditions .
For instance, thermoresponsive block copolymers synthesized via GTP using tetrabutylammonium bibenzoate exhibit temperature-dependent solubility, allowing for controlled drug release in response to temperature changes. Similarly, pH-responsive polymers containing DMAEMA units show altered swelling behavior at different pH values, making them suitable for targeted drug delivery to specific regions of the gastrointestinal tract .
Research Case Studies
Examination of specific research cases provides valuable insights into the applications and effectiveness of tetrabutylammonium bibenzoate in various chemical processes.
Thermoresponsive Tetrablock Terpolymers
Research on thermoresponsive tetrablock terpolymers has demonstrated the versatility of tetrabutylammonium bibenzoate in creating complex polymer architectures. In one study, researchers synthesized poly(ethylene glycol) methyl ether methacrylate (PEGMA), n-butyl methacrylate (BuMA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) based tetrablock terpolymers using this catalyst .
The synthesis involved:
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Using MTS as the initiator and tetrabutylammonium bibenzoate as the catalyst in THF
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Sequential addition of monomers to form distinct blocks
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Characterization of the resulting polymers using GPC and NMR analysis
The synthesized polymers exhibited thermoresponsive properties, with cloud point temperatures that varied based on the polymer architecture and pH. This research highlights the precise control over polymer properties achievable using tetrabutylammonium bibenzoate-catalyzed GTP .
Amphiphilic Model Conetworks
Another significant case study involves the synthesis of amphiphilic model conetworks based on cross-linked "in-out" star copolymers. Researchers utilized tetrabutylammonium bibenzoate to catalyze the GTP of benzyl methacrylate (BzMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) with ethylene glycol dimethacrylate (EGDMA) as the crosslinker .
The resulting networks demonstrated:
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pH-dependent swelling behavior, with higher swelling at low pH due to protonation of DMAEMA units
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Structure-dependent properties, showing the influence of network architecture on material performance
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Ability to bind DNA through electrostatic interactions
This research demonstrates the potential of tetrabutylammonium bibenzoate in creating functional materials for biomedical applications .
Random and Block Copolymers of Methyl Methacrylate and Lauryl Methacrylate
Research on the synthesis of random and block copolymers of methyl methacrylate (MMA) and lauryl methacrylate (LMA) using tetrabutylammonium bibenzoate has provided insights into copolymerization kinetics and control. The study investigated a wide composition range using tetrabutylammonium bibenzoate as the catalyst and MTS as the initiator in THF at room temperature .
Key findings included:
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Molecular weights generally higher than calculated values but with very narrow distributions (1.02-1.1)
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Improved "livingness" of the polymerization when using trimethylsilyl benzoate as an enhancer
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Determination of reactivity ratios for the two monomers under defined conditions
This research contributes to understanding the behavior of tetrabutylammonium bibenzoate in copolymerization processes and strategies for enhancing polymerization control .
Comparison with Similar Compounds
Understanding how tetrabutylammonium bibenzoate compares to related compounds provides context for its unique properties and applications.
Comparison with Other Tetrabutylammonium Salts
Several tetrabutylammonium salts are used as phase-transfer catalysts, each with distinct properties and applications. Table 3 compares tetrabutylammonium bibenzoate with other common tetrabutylammonium salts:
| Compound | Primary Applications | Distinctive Properties |
|---|---|---|
| Tetrabutylammonium bibenzoate | Group transfer polymerization, phase-transfer catalysis | Contains two benzoate anions, superior for GTP |
| Tetrabutylammonium bromide | Phase-transfer catalysis, nucleophilic substitutions | Single halide anion, good general-purpose catalyst |
| Tetrabutylammonium fluoride | Desilylation reactions, nucleophilic reactions | Strong base, effective for silicon-based chemistry |
| Tetrabutylammonium hydroxide | Base catalyst, phase-transfer catalysis | Strongly basic, used in synthesis of other salts |
| Tetrabutylammonium benzoate | Organic synthesis, phase-transfer catalysis | Single benzoate anion, different reactivity profile |
This comparison highlights the unique position of tetrabutylammonium bibenzoate, particularly its superior performance in group transfer polymerization reactions compared to other tetrabutylammonium salts .
Comparison with Other GTP Catalysts
Various catalysts can facilitate group transfer polymerization, each with advantages and limitations. Table 4 compares tetrabutylammonium bibenzoate with other common GTP catalysts:
| Catalyst | Advantages | Limitations |
|---|---|---|
| Tetrabutylammonium bibenzoate | Excellent molecular weight control, mild conditions | More expensive than some alternatives |
| Tetrabutylammonium cyanide | Highly active, fast polymerization | Can initiate polymerization independently, less control |
| Potassium bibenzoate-18-crown-6 | Superior molecular weight control | Requires crown ether, more complex system |
| Oxy anions | Better molecular weight control than cyanide | May require specific conditions |
This comparison demonstrates that tetrabutylammonium bibenzoate offers a balance of reactivity and control, making it a preferred catalyst for many GTP applications .
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